
2,1,3-Benzoxadiazole-4,7-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,1,3-Benzoxadiazole-4,7-diamine is a heterocyclic compound that has garnered significant interest in various scientific fields due to its unique structural and electronic properties. This compound is part of the broader family of benzoxadiazoles, which are known for their applications in organic electronics, fluorescent dyes, and as building blocks in various chemical syntheses .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,1,3-Benzoxadiazole-4,7-diamine typically involves the cyclization of o-phenylenediamine with nitrous acid, followed by further functionalization. One common method includes the bromination of 2,1,3-benzoxadiazole with bromine in the presence of iron to yield 4,7-dibromo-2,1,3-benzoxadiazole, which can then be further reacted to introduce amino groups .
Industrial Production Methods: Industrial production methods often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 2,1,3-Benzoxadiazole-4,7-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield dihydrobenzoxadiazole derivatives.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Bromine, nitric acid, or sulfuric acid under controlled conditions.
Major Products:
Oxidation: Quinoxaline derivatives.
Reduction: Dihydrobenzoxadiazole derivatives.
Substitution: Halogenated, nitrated, or sulfonated benzoxadiazole derivatives.
Applications De Recherche Scientifique
2,1,3-Benzoxadiazole-4,7-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of fluorescent probes for imaging and diagnostic purposes.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials
Mécanisme D'action
The mechanism of action of 2,1,3-Benzoxadiazole-4,7-diamine involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit glutathione S-transferases, enzymes involved in detoxification processes. This inhibition can lead to the induction of apoptosis in cancer cells by activating stress-related pathways such as the c-Jun N-terminal kinase (JNK) pathway .
Comparaison Avec Des Composés Similaires
2,1,3-Benzothiadiazole: Known for its strong electron-withdrawing properties and applications in organic electronics.
2,1,3-Benzoselenadiazole: Similar in structure but contains selenium, offering different electronic properties.
4,7-Dibromo-2,1,3-benzoxadiazole: A halogenated derivative used in further functionalization reactions
Uniqueness: 2,1,3-Benzoxadiazole-4,7-diamine stands out due to its dual amino groups, which enhance its reactivity and potential for forming diverse derivatives. This makes it particularly valuable in the synthesis of complex molecules and materials with specific electronic properties .
Propriétés
Numéro CAS |
215860-46-1 |
|---|---|
Formule moléculaire |
C6H6N4O |
Poids moléculaire |
150.14 g/mol |
Nom IUPAC |
2,1,3-benzoxadiazole-4,7-diamine |
InChI |
InChI=1S/C6H6N4O/c7-3-1-2-4(8)6-5(3)9-11-10-6/h1-2H,7-8H2 |
Clé InChI |
QJPAUBXNKLEOLN-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C2=NON=C2C(=C1)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



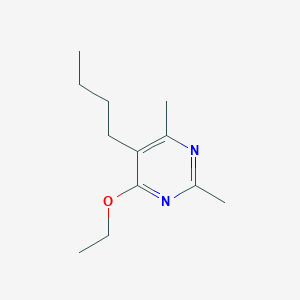
![1,2-Dihydropyrido[3,4-c]pyridazine](/img/structure/B13096615.png)
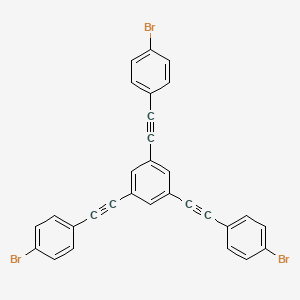
![4-[3-(3,4,5-Trifluorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13096623.png)
![3-(3-(2-(1-(1-Methylpiperidin-4-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenyl)pentanenitrile](/img/structure/B13096626.png)
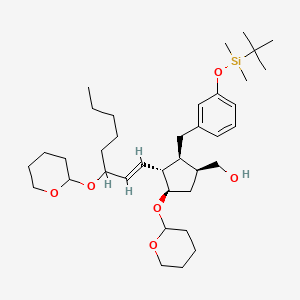
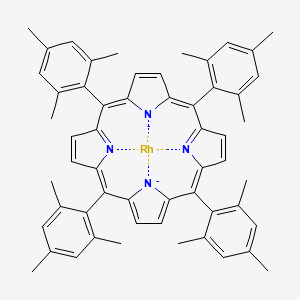
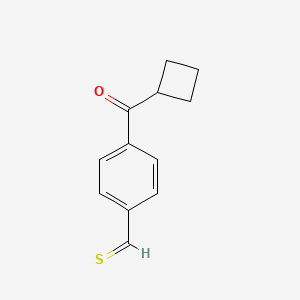

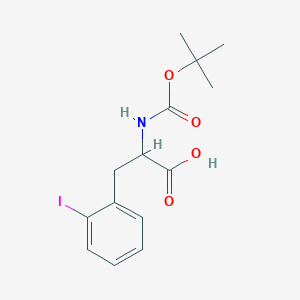


![2-(4-Styrylphenyl)-2H-naphtho[1,2-d][1,2,3]triazole](/img/structure/B13096663.png)
